(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
CAS No.: 1112-32-9
Cat. No.: VC21338069
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1112-32-9 |
---|---|
Molecular Formula | C6H12O4 |
Molecular Weight | 148.16 g/mol |
IUPAC Name | (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid |
Standard InChI | InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m1/s1 |
Standard InChI Key | OTOIIPJYVQJATP-SCSAIBSYSA-N |
Isomeric SMILES | CC(C)(CO)[C@@H](C(=O)O)O |
SMILES | CC(C)(CO)C(C(=O)O)O |
Canonical SMILES | CC(C)(CO)C(C(=O)O)O |
Chemical Identity and Nomenclature
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid belongs to the hydroxy acid class of organic compounds, characterized by the presence of both hydroxyl and carboxylic acid functional groups. The compound's name reflects its structure, with "2,4-dihydroxy" indicating hydroxyl groups at the second and fourth carbon positions, "3,3-dimethyl" denoting two methyl groups attached to the third carbon, and "butanoic acid" identifying the four-carbon carboxylic acid backbone. The "(2S)" prefix specifically denotes the stereochemical configuration at the second carbon, which is crucial for its biological functions .
The compound is also known by several alternative names in scientific literature. These include 2,4-dihydroxy-3,3-dimethylbutyric acid, which uses the older "butyric" term instead of the IUPAC-preferred "butanoic" . When in its sodium salt form, it may be referred to as D-(-)-sodium pantoate, representing the salt formed when the carboxylic acid proton is replaced by a sodium ion .
For identification purposes, the compound has been assigned several registry numbers. The free acid form carries CAS registry number 470-29-1, while the sodium salt form has CAS number 6332-70-3 . In Japan's chemical database system, it is identified by Nikkaji number J23.325K, and in the KEGG biochemical database, it is cataloged as compound C00522 .
Structural Characteristics
The molecular structure of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid features a four-carbon backbone with specific functional groups arranged in a precise spatial configuration. The carboxylic acid group (-COOH) occupies the first carbon position, providing acidic properties. The second carbon bears a hydroxyl group (-OH) and represents the chiral center with the S-configuration. The third carbon is quaternary, bonded to two methyl groups that contribute to the compound's hydrophobic character. Finally, the fourth carbon carries another hydroxyl group, adding additional hydrophilicity and hydrogen bonding capability .
This unique structural arrangement creates a molecule with mixed hydrophilic and hydrophobic regions, influencing its solubility profile and interactions with biological systems. The chiral nature of the molecule at the C-2 position is particularly significant for molecular recognition in enzymatic reactions, where stereoselectivity often determines biological activity and metabolic pathways .
Physical and Chemical Properties
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid possesses distinctive physical and chemical properties that determine its behavior in various environments. These properties are essential for understanding its role in biochemical processes and its applications in research and industry.
Physical Properties
The physical state of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid at room temperature is solid. It exhibits a relatively high density of 1.259 g/cm³, indicative of efficient molecular packing despite the presence of bulky methyl groups . One of its most notable characteristics is its extraordinarily high boiling point of 368.7°C at standard pressure (760 mmHg), which reflects strong intermolecular forces, particularly hydrogen bonding through its hydroxyl and carboxylic acid groups .
The compound also displays a high flash point of 191°C, suggesting relatively low flammability under normal conditions . This property contributes to its stability and safety during handling and storage.
Table 1: Physical Properties of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic Acid
Property | Free Acid Form | Sodium Salt Form |
---|---|---|
Molecular Formula | C₆H₁₂O₄ | C₆H₁₂NaO₄⁺ |
Molecular Weight | 148.158 g/mol | 171.147 g/mol |
Density | 1.259 g/cm³ | 1.259 g/cm³ |
Boiling Point | 368.7°C at 760 mmHg | 368.7°C at 760 mmHg |
Flash Point | 191°C | 191°C |
Physical State | Solid | Solid |
Exact Mass | - | 171.063 |
PSA | - | 77.760 |
Chemical Properties
The chemical properties of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid are largely determined by its functional groups. The carboxylic acid moiety confers acidic properties, allowing it to donate protons and form salts with bases. This functionality is evidenced by the existence of its sodium salt form, D-(-)-sodium pantoate .
The two hydroxyl groups serve as hydrogen bond donors and acceptors, enhancing the compound's solubility in polar solvents and facilitating its interactions with biological macromolecules. Additionally, these hydroxyl groups can participate in esterification reactions, providing sites for chemical modification or conjugation.
The quaternary carbon with two methyl substituents introduces steric effects that influence the compound's reactivity patterns. These methyl groups also contribute hydrophobic character to an otherwise relatively hydrophilic molecule, potentially affecting its membrane permeability in biological systems.
Molecular Identification Systems
Precise molecular identification is crucial for unambiguous communication in scientific literature and databases. (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid is represented through various standardized identification systems.
Database Identifiers
The compound is registered in various chemical and biochemical databases with specific identifiers. In the KEGG COMPOUND database, which catalogs compounds involved in biochemical pathways, it is identified as C00522 . This assignment facilitates its reference in metabolic pathway studies and biochemical research.
Additionally, in the Japanese chemical information system, the compound is assigned Nikkaji number J23.325K and regulation number 2-(4)-190 . These identifiers aid in chemical regulation compliance and information retrieval across different jurisdictional and linguistic boundaries.
Biochemical Significance
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid plays important roles in several biochemical pathways, particularly those related to energy metabolism and coenzyme synthesis.
Metabolic Pathways
In biological systems, (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid participates in pantothenate and coenzyme A (CoA) biosynthesis pathways. Its presence in the KEGG COMPOUND database (C00522) confirms its significance in these metabolic networks . CoA is a critical cofactor involved in numerous metabolic processes, including the citric acid cycle, fatty acid metabolism, and amino acid metabolism.
The stereochemistry at the C-2 position is particularly important for its biological activity, as enzymes involved in these pathways typically exhibit high stereoselectivity. The S-configuration at this position enables specific enzyme-substrate interactions that facilitate its incorporation into metabolic intermediates.
Structure-Function Relationships
The structural features of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid directly influence its biochemical functions. The carboxylic acid group provides a site for activation and subsequent incorporation into larger molecules like pantothenate. The hydroxyl groups serve as recognition elements for enzymes and can participate in hydrogen bonding with active site residues.
The quaternary carbon with two methyl groups introduces conformational constraints that may position the reactive functional groups optimally for enzyme interactions. This structural arrangement contributes to the compound's specificity in biochemical reactions and its role as a precursor in important metabolic pathways.
Analytical Characterization Techniques
Accurate characterization of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid is essential for both research and quality control purposes. Several analytical techniques are employed to confirm its identity, purity, and stereochemical configuration.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. 1H NMR spectroscopy would show characteristic signals for the methyl protons (typically appearing as singlets in the 0.8-1.2 ppm range), the hydroxyl protons (variable chemical shifts depending on concentration and solvent), and the proton at the C-2 position (typically appearing in the 4-5 ppm range).
Similarly, 13C NMR spectroscopy would reveal the carbon skeleton, with the carboxylic carbon appearing downfield (around 170-180 ppm), the hydroxyl-bearing carbons in the middle range (60-80 ppm), and the methyl carbons upfield (around 20-30 ppm).
Infrared (IR) spectroscopy would show characteristic absorption bands for the O-H stretching (broad band at 3200-3600 cm-1), C=O stretching of the carboxylic acid (around 1700-1730 cm-1), and C-O stretching (1000-1300 cm-1).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC), particularly when coupled with chiral columns, is valuable for separating and quantifying (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, especially for distinguishing it from its enantiomer. Gas Chromatography (GC), often after derivatization to improve volatility, can also be employed for analysis.
Mass spectrometry, frequently used in conjunction with chromatographic techniques, can confirm the molecular weight and provide fragmentation patterns that are characteristic of the compound's structure. The exact mass of 148.158 g/mol for the free acid form serves as a reference point for such analyses.
Chiral Analysis
Given the importance of the S-configuration at the C-2 position, chiral analytical techniques are particularly relevant. Optical rotation measurements using polarimetry can provide quantitative data on the compound's optical activity, which correlates with its stereochemical purity. Additionally, circular dichroism (CD) spectroscopy can offer insights into the compound's absolute configuration through its interaction with circularly polarized light.
Table 2: Analytical Characterization Parameters
Analytical Technique | Key Parameters | Information Obtained |
---|---|---|
NMR Spectroscopy | Chemical shifts, coupling constants | Structural confirmation, purity assessment |
IR Spectroscopy | Absorption bands for functional groups | Functional group verification |
Mass Spectrometry | Molecular ion, fragmentation pattern | Molecular weight confirmation, structural insights |
Chiral HPLC | Retention times, resolution factors | Enantiomeric purity, stereochemical verification |
Optical Rotation | Specific rotation [α]D | Stereochemical purity, absolute configuration |
Elemental Analysis | C, H, O percentages | Empirical formula verification |
Applications and Uses
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid has various applications across scientific research, pharmaceutical development, and industrial processes.
Research Applications
In biochemical research, this compound serves as an important tool for studying metabolic pathways, particularly those involving pantothenate and CoA. It can be used as a standard or reference compound in analytical methods for metabolite profiling. Isotopically labeled versions (e.g., with 13C or deuterium) are valuable in metabolic flux analysis and mechanistic studies of enzyme reactions.
The defined stereochemistry at the C-2 position makes it useful for investigating stereoselective enzymatic processes. Researchers may employ it as a substrate to evaluate the stereoselectivity of various enzymes or as a building block for synthesizing more complex chiral molecules with defined stereochemistry.
Industrial and Pharmaceutical Applications
In the pharmaceutical industry, (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid may serve as a starting material or intermediate in the synthesis of more complex bioactive molecules. Its defined stereochemistry makes it particularly valuable for developing chiral pharmaceuticals, where stereochemical purity is often crucial for biological activity.
The compound's structural features, including multiple functional groups, provide opportunities for diverse chemical modifications. These properties make it a potential building block for specialized polymers, materials with specific properties, or targeted drug delivery systems.
Synthesis Methods
Several approaches exist for the synthesis of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, with different methods offering varying degrees of scalability, stereoselectivity, and efficiency.
Biocatalytic Approaches
Enzymatic methods offer advantages in terms of stereoselectivity and often operate under milder conditions than traditional chemical synthesis. Potential biocatalytic approaches might involve:
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Enzymatic resolution of racemic mixtures
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Stereoselective reduction of ketone precursors using dehydrogenases
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Aldolase-catalyzed carbon-carbon bond formation
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Whole-cell biotransformations using engineered microorganisms
These approaches can be particularly valuable when high stereochemical purity is required, as enzymes typically exhibit excellent stereoselectivity.
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